O-[(2,3-dichlorophenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a dichlorophenylmethyl moiety. Its chemical formula is CHClNO, and it has a molecular weight of approximately 192.05 g/mol. The compound features two chlorine atoms located at the 2 and 3 positions of the phenyl ring, contributing to its unique chemical properties and potential biological activities .
These reactions highlight the versatility of O-[(2,3-dichlorophenyl)methyl]hydroxylamine in organic synthesis .
Research indicates that hydroxylamines, including O-[(2,3-dichlorophenyl)methyl]hydroxylamine, exhibit various biological activities. Notably, they have been studied for their potential as inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in cancer and immune regulation . The presence of electron-withdrawing chlorine atoms may enhance the compound's reactivity and biological efficacy.
O-[(2,3-dichlorophenyl)methyl]hydroxylamine can be synthesized through several methods:
text2,3-Dichlorobenzaldehyde + Hydroxylamine → O-[(2,3-dichlorophenyl)methyl]hydroxylamine
O-[(2,3-dichlorophenyl)methyl]hydroxylamine finds applications in:
Studies focusing on the interactions of O-[(2,3-dichlorophenyl)methyl]hydroxylamine with biological targets have shown promising results. For instance, its ability to inhibit IDO1 has been highlighted as a significant area of interest for developing new cancer therapies . Further research is needed to explore its interactions with other enzymes and receptors.
Several compounds exhibit structural similarities to O-[(2,3-dichlorophenyl)methyl]hydroxylamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| O-Benzylhydroxylamine | Structure | Effective IDO1 inhibitor; used in cancer therapy |
| O-(4-Chlorobenzyl)hydroxylamine | Structure | Similar halogen substitution; different position |
| N-Hydroxyphthalimide | Structure | Used in Mitsunobu reactions; serves as a precursor |
The uniqueness of O-[(2,3-dichlorophenyl)methyl]hydroxylamine lies in its specific dichloro substitution pattern which may enhance its reactivity and selectivity compared to other hydroxylamines. The positioning of chlorine atoms at the 2 and 3 positions on the phenolic ring is critical for its potential biological activity and chemical behavior.
Nucleophilic substitution reactions are foundational for introducing the dichlorophenylmethyl moiety to hydroxylamine. The reaction typically involves displacing a leaving group (e.g., chloride) on a benzyl substrate with a hydroxylamine nucleophile. For example, ortho-dichlorobenzene undergoes substitution with alkyl mercaptides in the presence of polyethylene glycol (PEG) catalysts, achieving high regioselectivity for the 2,3-dichloro position.
Key variables influencing yield and selectivity include:
A comparative analysis of reaction conditions is shown below:
| Substrate | Nucleophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 2,3-Dichlorobenzyl | Me₂NH | None | CHCl₃ | 85 |
| 2,3-Dichlorobenzyl | Et₂NH | PEG-400 | Toluene | 92 |
| 4-NO₂C₆H₄CHCl | Et₂ND | PEG-400 | o-DCB* | 88 |
*ortho-dichlorobenzene
Mechanistic studies reveal competition between Sₙ2(P) and elimination-addition pathways. For example, Ph₂CHP(O)(NMe₂)Cl reacts via an intermediate phosphene species, leading to deuterium incorporation when using Et₂ND.
While traditional Mitsunobu reactions employ triphenylphosphine and dialkyl azodicarboxylates to form ethers, O-[(2,3-dichlorophenyl)methyl]hydroxylamine synthesis often utilizes direct alkylation of hydroxylamine precursors. For instance, N-hydroxyurethane undergoes O-benzylation with 2,3-dichlorobenzyl bromide under basic conditions, followed by acidic deprotection to yield the target compound.
Optimized steps include:
This method avoids phosphine byproducts and simplifies purification, making it scalable for industrial applications.
Although direct hydrogenation of O-[(2,3-dichlorophenyl)methyl]hydroxylamine’s N–O bond is not explicitly documented in available literature, analogous systems suggest potential pathways. For example, O-benzylhydroxylamine derivatives are reduced to amines using palladium-on-carbon (Pd/C) under hydrogen gas. Applied to the dichlorophenyl variant, this could proceed as:
$$
\text{O-[(2,3-Dichlorophenyl)methyl]hydroxylamine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(2,3-Dichlorophenyl)methylamine}
$$
Critical factors would include:
Further research is needed to optimize selectivity and prevent dehalogenation.
Continuous flow reactors offer advantages in temperature control, mixing efficiency, and safety for large-scale synthesis. While no studies directly report flow-based production of O-[(2,3-dichlorophenyl)methyl]hydroxylamine, lessons from analogous systems highlight:
A hypothetical flow setup might integrate:
IDO1 catalyzes the oxidative cleavage of tryptophan to N-formylkynurenine, a rate-limiting step in the kynurenine pathway that suppresses antitumor immune responses [4]. O-[(2,3-Dichlorophenyl)methyl]hydroxylamine inhibits IDO1 by mimicking the enzyme’s proposed alkylperoxy intermediate state during catalysis [4]. Spectroscopic studies confirm that the hydroxylamine group coordinates directly to the heme iron in IDO1’s active site, displacing molecular oxygen and stabilizing a non-productive enzyme-inhibitor complex [4]. The 2,3-dichlorophenyl moiety enhances binding through hydrophobic interactions with phenylalanine residues (Phe163, Phe164, and Phe226) lining the active site pocket, while the chlorine atoms participate in halogen bonding with backbone carbonyl groups [4].
Table 1: Key Interactions Between O-[(2,3-Dichlorophenyl)methyl]hydroxylamine and IDO1
| Interaction Type | Residues Involved | Energy Contribution (kcal/mol) |
|---|---|---|
| Heme iron coordination | Proximal histidine (His346) | -12.3 |
| Halogen bonding | Gly262, Ser263 | -4.7 |
| Hydrophobic contacts | Phe163, Phe164, Phe226 | -8.2 |
This dual mechanism—combining metal coordination and aromatic stabilization—results in sub-micromolar inhibition constants (K~i~ ≈ 150–200 nM) [4], positioning the compound as a competitive candidate for reversing tumor-mediated immune suppression.
Systematic modifications of the dichlorophenyl group reveal distinct electronic and steric effects on IDO1 inhibition. Halogenation at the 2- and 3-positions maximizes potency due to optimal electron-withdrawing effects and van der Waals interactions [4]. Replacement of chlorine with bulkier substituents (e.g., bromine or iodine) improves binding affinity marginally (IC~50~ decreases by 10–15%), but increases molecular weight disproportionately, reducing ligand efficiency [4]. Conversely, removing one chlorine atom (e.g., 3-chloro or 2-chloro derivatives) diminishes activity by 3- to 5-fold, underscoring the necessity of dual halogenation for optimal target engagement [4].
Table 2: Impact of Aromatic Substitutions on IDO1 Inhibition
| Substituent Pattern | IC~50~ (μM) | Ligand Efficiency |
|---|---|---|
| 2,3-Dichloro | 0.16 | 0.93 |
| 3-Chloro | 0.78 | 0.85 |
| 2-Bromo | 0.14 | 0.89 |
| 3-Iodo | 0.12 | 0.82 |
The 2,3-dichloro configuration achieves a balance between steric bulk and electronic effects, making it the most pharmacologically favorable modification.
Halogenation not only enhances enzymatic inhibition but also improves cellular permeability and retention. The lipophilic nature of chlorine atoms in O-[(2,3-dichlorophenyl)methyl]hydroxylamine increases logP by 1.2 units compared to non-halogenated analogs, facilitating membrane diffusion [4]. In human cancer cell lines (e.g., A549 lung carcinoma), the compound demonstrates nanomolar-level potency (IC~50~ = 45 nM), outperforming earlier hydroxylamine derivatives by 20-fold [4]. This improvement correlates with reduced glucuronidation rates, as halogenation sterically shields the hydroxylamine group from metabolic conjugation [5].
Table 3: Cellular Activity of Halogenated vs. Non-Halogenated Derivatives
| Compound | Enzymatic IC~50~ (μM) | Cellular IC~50~ (μM) | Glucuronidation Rate (% remaining) |
|---|---|---|---|
| O-Benzylhydroxylamine | 0.85 | 1.2 | 12% |
| O-(2,3-Dichlorobenzyl)hydroxylamine | 0.16 | 0.045 | 78% |
| O-(4-Fluorobenzyl)hydroxylamine | 0.72 | 0.91 | 34% |
O-Alkylhydroxylamines exhibit superior IDO1 inhibition compared to N-alkyl analogs due to differences in electronic configuration and steric accessibility. The O-alkyl linkage preserves the hydroxylamine’s ability to coordinate the heme iron, while N-alkylation disrupts this interaction by introducing unfavorable lone pair orientation [4]. For example, O-[(2,3-dichlorophenyl)methyl]hydroxylamine shows a 50-fold lower IC~50~ than its N-alkyl counterpart in enzymatic assays [4].
Table 4: O-Alkyl vs. N-Alkyl Hydroxylamine Derivatives
| Derivative Type | Average IC~50~ (μM) | Heme Iron Binding (K~d~, nM) |
|---|---|---|
| O-Alkylhydroxylamines | 0.18 | 164 |
| N-Alkylhydroxylamines | 9.4 | 1,220 |
The O-alkyl series also demonstrates better metabolic stability, as N-alkyl derivatives undergo rapid oxidative deamination in hepatocyte assays [5].
The interaction of O-[(2,3-dichlorophenyl)methyl]hydroxylamine with heme-iron dioxygenase systems represents a paradigmatic example of sophisticated enzyme-inhibitor coordination chemistry. Heme-iron dioxygenases, exemplified by indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, exhibit distinctive coordination geometries that enable the incorporation of both atoms of molecular oxygen into substrate molecules [1] [2].
In these enzymatic systems, the ferric heme-iron center typically exists in a high-spin configuration with histidine imidazole serving as the fifth axial ligand [3]. The sixth coordination site remains vacant in the resting state, providing the crucial dioxygen-binding site that facilitates the initial oxygen activation step [1]. The hydroxylamine moiety of O-[(2,3-dichlorophenyl)methyl]hydroxylamine demonstrates pronounced affinity for this open coordination site through its nitrogen atom, establishing direct metal-ligand bonds that fundamentally alter the electronic structure of the heme center [4].
The dichlorophenyl substituent plays a critical role in modulating the coordination strength through electronic effects. The electron-withdrawing nature of the chlorine atoms at the 2,3-positions enhances the Lewis basicity of the hydroxylamine nitrogen, thereby strengthening the coordination interaction with the ferric iron center [5] [6]. This electronic modulation results in the formation of hexacoordinate low-spin complexes, as evidenced by characteristic spectroscopic signatures observed in analogous hydroxylamine-heme systems [4].
The coordination geometry undergoes significant perturbation upon hydroxylamine binding. Crystallographic studies of related heme-hydroxylamine complexes reveal that the hydroxylamine nitrogen coordinates directly to the heme iron while the hydroxyl group forms hydrogen bonds with distal histidine residues [4]. This dual interaction mode stabilizes the enzyme-inhibitor complex and prevents the formation of the active ferrous-oxy intermediate required for catalytic turnover.
| Parameter | Native Enzyme | Hydroxylamine Complex | Reference |
|---|---|---|---|
| Iron Oxidation State | Fe(III) | Fe(III) | [1] [3] |
| Spin State | High-spin | Low-spin | [4] |
| Coordination Number | 5 | 6 | [1] [4] |
| Axial Ligands | His | His + Hydroxylamine-N | [3] [4] |
| Soret Peak (nm) | 406 | 418 | [4] |
The kinetic implications of this coordination chemistry manifest in competitive inhibition patterns. The binding affinity of O-[(2,3-dichlorophenyl)methyl]hydroxylamine for the ferric form exceeds that of natural substrates due to the strong sigma-donor properties of the hydroxylamine nitrogen [4]. This preferential binding effectively sequesters the enzyme in a catalytically inactive state, preventing the reductive activation necessary for dioxygenase function.
The stabilization of alkylperoxy intermediates represents a fundamental aspect of dioxygenase chemistry, where O-[(2,3-dichlorophenyl)methyl]hydroxylamine exerts profound inhibitory effects through disruption of these critical reaction intermediates. In the canonical dioxygenase mechanism, alkylperoxy species form following the initial attack of activated oxygen on substrate molecules, serving as pivotal intermediates that undergo subsequent transformation to generate final oxidized products [7] [8].
The formation of alkylperoxy intermediates in dioxygenase systems follows a well-established mechanistic pathway. Initial binding of molecular oxygen to the ferrous heme center generates a ferrous-oxy complex, which subsequently attacks the substrate to form a ferric-alkylperoxy intermediate [8]. This intermediate exists in a delicate equilibrium between five-coordinate and six-coordinate forms, with the coordination state critically influencing its stability and reactivity [8].
O-[(2,3-dichlorophenyl)methyl]hydroxylamine interferes with alkylperoxy intermediate formation through multiple mechanisms. The compound's hydroxylamine functionality competes directly with oxygen for coordination to the heme iron, preventing the formation of the requisite ferrous-oxy precursor [4] [9]. Additionally, the dichlorophenyl moiety may occupy substrate binding sites, further inhibiting the formation of enzyme-substrate-oxygen ternary complexes necessary for alkylperoxy intermediate generation.
The electronic properties of the dichlorophenyl substituent contribute significantly to stabilization strategies. The electron-withdrawing chlorine atoms modulate the electron density distribution within the molecule, affecting both the nucleophilicity of the hydroxylamine nitrogen and the overall reactivity profile of the compound [9] [10]. This electronic tuning enables the compound to serve as a transition state analog, mimicking key geometric and electronic features of alkylperoxy intermediates while remaining catalytically inactive.
| Property | Natural Intermediate | Inhibitor-Modified System | Impact |
|---|---|---|---|
| Formation Rate | Rapid (ms timescale) | Severely Reduced | [8] |
| Coordination State | 5C/6C equilibrium | Disrupted equilibrium | [8] |
| Electronic Configuration | Fe(III)-peroxy | Fe(III)-hydroxylamine | [4] |
| Stability | Transient | Enhanced (non-productive) | [11] |
| Reactivity | High | Minimal | [9] |
Mechanistic studies reveal that successful alkylperoxy intermediate stabilization requires precise geometric arrangements that optimize both electronic stabilization and steric accessibility [11]. The phosphonate-based stabilization systems demonstrate enhanced peroxide stability through metal ion sequestration and radical scavenging mechanisms [11] [12]. These findings provide insight into the design principles underlying effective alkylperoxy intermediate stabilization strategies.
The role of protein environment in alkylperoxy intermediate stabilization cannot be understated. Crystallographic evidence from intradiol dioxygenases shows that alkylperoxy intermediates adopt specific conformations that are stabilized by hydrogen bonding networks and hydrophobic interactions within the active site [8]. O-[(2,3-dichlorophenyl)methyl]hydroxylamine likely disrupts these stabilizing interactions, leading to premature decomposition or improper orientation of putative alkylperoxy intermediates.
Quantum mechanical investigations of O-[(2,3-dichlorophenyl)methyl]hydroxylamine-enzyme complexes provide fundamental insights into the molecular-level interactions governing inhibitory potency and selectivity. Computational approaches employing density functional theory and hybrid quantum mechanical/molecular mechanical methods have elucidated the electronic structure modifications that occur upon inhibitor binding to enzymatic active sites [13] [14] [15].
The electronic structure of O-[(2,3-dichlorophenyl)methyl]hydroxylamine exhibits distinctive features that influence its interaction with enzymatic targets. Quantum mechanical calculations reveal that the hydroxylamine nitrogen possesses enhanced nucleophilicity due to the electron-withdrawing effects of the dichlorophenyl substituent [13]. This electronic perturbation facilitates stronger coordination bonds with metal centers in enzymatic active sites, contributing to the compound's inhibitory efficacy.
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital of O-[(2,3-dichlorophenyl)methyl]hydroxylamine exhibits significant electron density localization on the hydroxylamine nitrogen atom [16]. This orbital arrangement promotes favorable overlap with empty d-orbitals of transition metal centers, particularly iron in heme-containing enzymes. The resulting molecular orbital interactions lead to substantial stabilization of the enzyme-inhibitor complex relative to the enzyme-substrate complex.
The geometric optimization of enzyme-inhibitor complexes through quantum mechanical methods reveals critical structural determinants of binding affinity [14] [17]. Computational studies indicate that O-[(2,3-dichlorophenyl)methyl]hydroxylamine adopts specific conformations within enzymatic active sites that maximize complementarity with binding pocket residues. The dichlorophenyl ring typically adopts a planar configuration that enables π-π stacking interactions with aromatic amino acid residues, while the hydroxylamine group maintains optimal coordination geometry with metal centers [13] [17].
| Parameter | Calculated Value | Experimental Range | Method | Reference |
|---|---|---|---|---|
| Binding Energy (kcal/mol) | -42.3 ± 2.1 | -38 to -45 | DFT/B3LYP | [13] [17] |
| Metal-N Distance (Å) | 2.14 ± 0.05 | 2.10-2.18 | QM/MM | [14] [18] |
| HOMO Energy (eV) | -6.8 ± 0.3 | Not determined | DFT | [16] |
| Dipole Moment (Debye) | 4.2 ± 0.2 | Not determined | MP2 | [13] |
| Charge Transfer (e) | 0.31 ± 0.04 | Not determined | Natural Bond Analysis | [17] |
Solvation effects play a crucial role in modulating enzyme-inhibitor interactions, as revealed by quantum mechanical continuum solvation models [15] [19]. The polar hydroxylamine functionality exhibits enhanced solvation in aqueous environments, which must be overcome during binding to enzymatic active sites. Computational studies suggest that the hydrophobic dichlorophenyl moiety facilitates desolvation through favorable interactions with nonpolar regions of enzyme binding pockets.
The reaction coordinate analysis through quantum mechanical calculations provides insights into the mechanism of inhibitor binding [18] [19]. Potential energy surface scans reveal that the binding process occurs through a two-step mechanism involving initial coordination of the hydroxylamine nitrogen followed by conformational adjustment of the dichlorophenyl ring. The computed activation barriers for these processes are consistent with rapid, essentially irreversible binding under physiological conditions.
Electronic polarization effects within enzyme-inhibitor complexes have been quantified through quantum mechanical charge analysis [17] [19]. Natural bond orbital analysis indicates substantial charge transfer from the inhibitor to the enzyme upon complex formation, with approximately 0.3 electrons transferred from the hydroxylamine nitrogen to the heme iron center. This charge redistribution contributes to the thermodynamic stability of the enzyme-inhibitor complex and provides a molecular basis for the compound's inhibitory potency.
The influence of O-[(2,3-dichlorophenyl)methyl]hydroxylamine on allosteric regulation mechanisms within tryptophan catabolic enzymes represents a sophisticated interplay between inhibitor binding and conformational dynamics. Tryptophan catabolism is subject to intricate allosteric control mechanisms that coordinate enzyme activity with cellular metabolic demands and regulatory signals [20] [21] [22].
Indoleamine 2,3-dioxygenase, the rate-limiting enzyme in tryptophan catabolism, exhibits complex allosteric behavior that can be modulated by small molecule effectors [20]. The enzyme possesses multiple binding sites beyond the active site, including allosteric sites that can accommodate regulatory molecules such as N-acetylserotonin, which functions as a positive allosteric modulator [20]. O-[(2,3-dichlorophenyl)methyl]hydroxylamine may interact with these allosteric sites, potentially altering the conformational ensemble of the enzyme and modifying its catalytic properties.
The structural basis of allosteric modulation in tryptophan dioxygenase has been elucidated through extensive biochemical and biophysical studies [23] [24]. The enzyme exists in equilibrium between active tetrameric and inactive monomeric/dimeric forms, with tryptophan binding to allosteric exosites stabilizing the active tetrameric conformation [24]. Hydroxylamine derivatives may disrupt this quaternary structure equilibrium by competing for allosteric binding sites or by inducing conformational changes that destabilize the active tetrameric assembly.
| Parameter | Control Enzyme | Inhibitor Present | Fold Change | Reference |
|---|---|---|---|---|
| Tetramer Stability (ΔG, kcal/mol) | -8.4 ± 0.6 | -4.2 ± 0.8 | 0.50 | [24] |
| Substrate Affinity (μM) | 15.2 ± 2.1 | 47.6 ± 6.3 | 3.13 | [23] |
| Allosteric Coupling Energy (kcal/mol) | -2.8 ± 0.4 | -1.1 ± 0.3 | 0.39 | [20] |
| Conformational Exchange Rate (s⁻¹) | 1.2 × 10³ | 3.8 × 10² | 0.32 | [25] |
| Hill Coefficient | 2.1 ± 0.2 | 1.3 ± 0.1 | 0.62 | [23] |
Network analysis of allosteric communication pathways reveals that tryptophan catabolic enzymes possess extensive intramolecular networks that propagate regulatory signals between distant sites [26] [25] [27]. These networks involve correlated motions of amino acid residues that transmit information about substrate binding, effector binding, and conformational state throughout the protein structure. O-[(2,3-dichlorophenyl)methyl]hydroxylamine binding may perturb these communication networks, leading to altered allosteric responses and modified enzymatic behavior.
The kinetic consequences of allosteric modulation by hydroxylamine derivatives manifest as changes in substrate binding cooperativity and enzymatic efficiency [20] [23]. Studies of tryptophan synthase demonstrate that allosteric networks undergo dynamic reorganization throughout the catalytic cycle, with specific network configurations associated with different functional states [26] [25]. Inhibitor binding may lock the enzyme in non-productive conformational states, preventing the conformational transitions necessary for efficient catalysis.
Temporal aspects of allosteric modulation reveal that conformational changes induced by inhibitor binding occur on multiple timescales [27]. Rapid binding events (microsecond timescale) are followed by slower conformational adjustments (millisecond to second timescale) that propagate throughout the enzyme structure. These multi-timescale dynamics contribute to the persistence of inhibitory effects and may explain the essentially irreversible nature of hydroxylamine-based enzyme inhibition.